Yttrium(III) carbonate hydrate
Description
Significance in Materials Science and Inorganic Chemistry Research
Yttrium(III) carbonate hydrate (B1144303) is a versatile and crucial precursor in the synthesis of a wide array of yttrium-based materials. chemimpex.comchemimpex.com Its primary significance lies in its thermal decomposition to form yttrium oxide (Y₂O₃), a high-performance ceramic with exceptional thermal stability. chemimpex.comwikipedia.org This makes the carbonate a vital starting material for producing advanced ceramics used in high-temperature applications. chemimpex.comchemimpex.com
In the realm of electronics and photonics, yttrium(III) carbonate hydrate is indispensable for producing phosphors for LED lighting and display technologies, where it contributes to enhanced brightness and color quality. chemimpex.comchemimpex.com The compound's high purity and stability also make it an ideal choice for doping semiconductors to improve the performance of optoelectronic devices. chemimpex.comchemimpex.com
Furthermore, research has explored its use in creating yttrium oxide nanoparticles, which have potential applications in catalysis and other advanced technologies. nanorh.com The ability to control the size and morphology of the final oxide product by carefully managing the precipitation and decomposition of the carbonate precursor is a key area of study. For instance, yttrium carbonate precursors have been used to synthesize yttrium iron garnet (YIG) nanoparticles, which are important in magnetic materials research. hw.ac.ukrsc.org
Overview of Hydrated Yttrium Carbonates and Related Phases
Yttrium(III) carbonate exists in various hydrated forms, and its chemistry is closely linked to related phases such as basic carbonates and hydroxycarbonates. The degree of hydration and the specific phase can significantly influence the material's properties and decomposition behavior.
The most common forms are hydrates of normal yttrium carbonate, Y₂(CO₃)₃·nH₂O. Research has identified crystalline structures with varying water content, such as Y₂(CO₃)₃·2.79H₂O, which has a structure related to tengerite-type rare earth carbonates. tandfonline.comresearchgate.net Tengerite is a di-/trihydrate carbonate structure common to yttrium and several rare earth elements. mdpi.com A tetrahydrate form, Y₂(CO₃)₃·4H₂O, has also been studied, with its dehydration completing at around 300°C. osti.gov Recently, a new mineral, yuchuanite-(Y), was identified with the formula Y₂(CO₃)₃·H₂O. geoscienceworld.org
In addition to normal carbonates, basic or hydroxycarbonates of yttrium can be formed, often as intermediate products. These compounds, with general formulas like Y(OH)CO₃ or YO(OH), can be precipitated from homogeneous solutions. unesp.brunesp.br The thermal decomposition of yttrium carbonate often proceeds through unstable intermediate phases, including yttrium oxycarbonates like Y₂O₂CO₃, before finally yielding yttrium oxide. tandfonline.comresearchgate.net
Table 1: Selected Hydrated Yttrium Carbonate Phases and Their Properties
| Formula | Common Name/Type | Crystal System | Key Research Finding | Reference(s) |
| Y₂(CO₃)₃·2.79H₂O | Tengerite-type | Triclinic | Structure contains two different types of carbonate groups. | tandfonline.comresearchgate.net |
| Y₂(CO₃)₃·4H₂O | Yttrium carbonate tetrahydrate | Not specified | Dehydration completes at approximately 300°C. | osti.gov |
| Y₂(CO₃)₃·H₂O | Yuchuanite-(Y) | Orthorhombic | A newly discovered mineral phase. | geoscienceworld.org |
| NH₄Y(CO₃)₂·H₂O | Yttrium ammonium (B1175870) carbonate | Not specified | Decomposes to form fine powder cubic yttrium oxide. | researcher.life |
Research Landscape and Current Trends
Current research on this compound is focused on controlling its synthesis to produce materials with specific, tailored properties for advanced applications. A significant trend is the synthesis of nanostructured materials. For example, a CO₂ carbonization method has been developed to produce yttrium carbonate nanoneedles, which can then be calcined to form yttrium oxide nanoneedles while retaining the morphology. nih.govresearchgate.net This level of morphological control is crucial for applications in catalysis and as high-surface-area adsorbents. researchgate.net
The market for high-purity yttrium carbonate is growing, driven by demand from the electronics industry for applications like OLEDs and high-end LEDs. datainsightsmarket.com This has spurred research into more efficient and sustainable production and purification methods. datainsightsmarket.com The thermal decomposition process itself remains a key area of investigation. Studies analyze how factors like the heating atmosphere (e.g., air vs. CO₂) affect the decomposition pathway and the formation of intermediate phases like oxycarbonates. researchgate.netunesp.br This research is vital for optimizing the industrial production of high-purity yttrium oxide. unesp.br
Another emerging trend is the use of yttrium-based materials in renewable energy technologies, such as high-efficiency solar cells and energy storage solutions, which further drives the demand and research interest in high-purity yttrium carbonate precursors. datainsightsmarket.com
Table 2: Thermal Decomposition Stages of Hydrated Yttrium Carbonate
| Temperature Range | Process | Resulting Product(s) | Atmosphere Influence | Reference(s) |
| < 300-350°C | Dehydration | Anhydrous or partially hydrated Y₂(CO₃)₃ | Generally, the initial loss of water. | researchgate.netosti.gov |
| 350 - 500°C | Partial Decomposition | Yttrium oxycarbonates (e.g., Y₂O₂CO₃) | Slower decomposition in inert atmospheres like helium. | researchgate.netosti.gov |
| > 500 - 600°C | Final Decomposition | Yttrium Oxide (Y₂O₃) | A CO₂ atmosphere can stabilize carbonate phases to higher temperatures. | researchgate.netosti.govunesp.br |
Structure
2D Structure
Properties
IUPAC Name |
yttrium(3+);tricarbonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Y/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZDKUDCZNBJS-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Y+3].[Y+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Y2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Mechanistic Investigations of Yttrium Iii Carbonate Hydrate
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a prominent method for producing crystalline yttrium(III) carbonate hydrate (B1144303). This technique involves chemical reactions in aqueous solutions at temperatures above ambient and pressures greater than 1 atm.
Conventional Hydrothermal Methods
Conventional hydrothermal synthesis typically involves heating a solution containing a soluble yttrium salt and a carbonate source in a sealed vessel, known as an autoclave. This process allows for the formation of well-defined crystalline structures. For instance, crystalline yttrium carbonate hydrate, specifically Y₂(CO₃)₃·2-3H₂O with a tengerite-type structure, can be synthesized by the hydrothermal aging of an amorphous precursor. nih.gov This precursor is formed by the precipitation of yttrium nitrate (B79036) with ammonium (B1175870) carbonate. nih.gov The duration of the hydrothermal treatment is a critical parameter that influences the final product. nih.gov
Studies have shown that crystalline yttrium carbonate can be produced in a shorter time using the hydrothermal precipitation method compared to lengthy aging processes. mrs-j.org The water content of the resulting hydrate is dependent on the hydrothermal temperature, with hydrates forming at lower temperatures and hydroxides at higher temperatures. mrs-j.org
Microwave-Assisted Hydrothermal Synthesis
Microwave-assisted hydrothermal synthesis offers a rapid and energy-efficient alternative to conventional heating methods. acs.org The use of microwave irradiation can significantly accelerate the crystallization process, leading to the formation of nanoparticles with controlled morphology. acs.orgmdpi.com For example, needle-like Y₂O₃:Tb nanomaterials have been prepared using a microwave-assisted hydrothermal method, resulting in particles with lengths of 1–5 µm and widths of 100–300 nm. nih.gov This technique allows for uniform heating of the reaction mixture, which can lead to more homogeneous nucleation and growth of crystals. acs.org Stirring during microwave-assisted hydrothermal synthesis has been shown to enhance reaction yields and result in smaller, more uniform nanoparticles. acs.org
Influence of Reaction Parameters (e.g., Temperature, Time, Precursor Ratios)
The properties of yttrium(III) carbonate hydrate are profoundly influenced by various reaction parameters during hydrothermal synthesis.
Temperature: The reaction temperature plays a crucial role in determining the phase and morphology of the final product. For example, in the CO₂ carbonization method, a carbonization temperature of 40 °C was found to be optimal for producing needle-like aggregates of yttrium carbonate. nih.gov At lower temperatures, the reaction is slow and incomplete, while higher temperatures can lead to different morphologies. nih.gov
Time: The duration of the hydrothermal treatment affects the crystallinity and crystal growth. Longer reaction times generally lead to larger and more well-defined crystals through processes like Ostwald ripening. nih.gov Careful selection of the treatment duration is necessary to obtain the desired phase, such as the tengerite-type structure of Y₂(CO₃)₃·2-3H₂O. nih.gov
Precursor Ratios: The ratio of the yttrium precursor to the precipitating agent influences the particle size and morphology. For instance, in the urea (B33335) precipitation method, adjusting the urea to metal ions ratio is a key factor in controlling the particle size and size dispersion of the resulting yttrium carbonate precursor. researchgate.net
| Reaction Parameter | Effect on this compound Synthesis |
| Temperature | Influences phase (hydrate vs. hydroxide) and morphology. mrs-j.orgnih.gov |
| Time | Affects crystallinity and particle size through crystal growth mechanisms. nih.govnih.gov |
| Precursor Ratios | Controls particle size and morphology of the precipitated product. researchgate.net |
Precipitation-Based Synthesis Approaches
Precipitation is a widely used and cost-effective method for the large-scale production of yttrium carbonate. This technique involves the reaction of a soluble yttrium salt with a precipitating agent to form an insoluble yttrium carbonate product. mdpi.com
Ammonia (B1221849)/Bicarbonate Precipitation Techniques
A common precipitation method involves the use of ammonium bicarbonate as the precipitant with a solution of a yttrium salt, such as yttrium chloride or nitrate. mdpi.comresearchgate.netustb.edu.cn This process is a standard industrial practice for extracting rare-earth elements. ustb.edu.cn The reaction typically results in the formation of hydrated yttrium carbonate, Y₂(CO₃)₃·nH₂O. researchgate.net The resulting precipitate can sometimes be a basic carbonate or oxycarbonate due to the tendency of the carbonate to hydrolyze during precipitation. ustb.edu.cn The crystalline structure of the product can be influenced by aging the precipitate in the reaction solution. researchgate.net
Urea Hydrolysis Mediated Precipitation
Homogeneous precipitation using urea is another effective method for synthesizing yttrium carbonate. mdpi.comresearchgate.net In this process, the slow thermal decomposition of urea in an aqueous solution of a yttrium salt generates carbonate ions uniformly throughout the solution. researchgate.netosti.gov This controlled release of the precipitating agent leads to the formation of spherical, monosized particles of yttrium basic carbonate, often with the approximate composition YOHCO₃. researchgate.net
The mechanism involves the hydrolysis of urea to produce ammonia and carbon dioxide, which then forms carbonate ions. osti.govmdpi.com The gradual increase in pH and carbonate concentration facilitates uniform nucleation and growth of the precipitate. researchgate.net This method is particularly favored for producing orthorhombic hydroxycarbonates. mdpi.com The particle size and yield can be controlled by adjusting parameters such as the initial yttrium ion concentration, urea concentration, and aging time. researchgate.net For example, increasing the aging time can lead to larger particles, as long as the urea is not depleted. researchgate.net
| Research Finding | Synthesis Method | Key Parameters | Resulting Product |
| Synthesis of crystalline Y₂(CO₃)₃·2.79H₂O. researchgate.net | Ammonia/Bicarbonate Precipitation | Ammonium bicarbonate as precipitant. | Crystalline yttrium carbonate with a tengerite-type structure. researchgate.net |
| Formation of Y₂(CO₃)₃·2H₂O nanoneedles. nih.gov | CO₂ Carbonization (a form of precipitation) | Temperature: 40 °C, CO₂ flow rate, stirring speed. | Nanoneedles with a length of 1–2 µm and a width of 20–30 nm after heat treatment. nih.gov |
| Production of spherical, monosized yttria precursor particles. researchgate.net | Urea Hydrolysis Mediated Precipitation | Y³⁺ concentration, urea concentration, aging time. | Yttrium basic carbonate (YOHCO₃) particles. researchgate.net |
| Preparation of monodisperse spherical Y(OH)CO₃ particles. researchgate.net | Microwave-Assisted Urea Precipitation | Urea/metal ions ratio, metal ions concentration, reaction time, temperature. | Non-aggregated spherical particles with narrow size dispersion. researchgate.net |
Carbon Dioxide Carbonization Methods for Yttrium Carbonate Precipitation
The carbon dioxide (CO2) carbonization method is a technique used for preparing yttrium carbonate, which can then be used to produce yttrium oxide powders. nih.govnih.gov This process involves introducing CO2 gas into a metal hydroxide (B78521) slurry to facilitate a slow and uniform production of carbonate or bicarbonate ions, which then react with metal ions to form a carbonate precipitate. nih.gov
Research has shown that various experimental parameters can be controlled to influence the morphology and phase of the resulting yttrium carbonate. nih.govnih.gov These parameters include the reaction temperature, CO2 flow rate, and stirring speed. nih.govnih.gov Among these, temperature has been identified as having the most significant effect on the morphology and structure of the carbonized products. nih.govnih.gov For instance, at lower temperatures, the carbonization may be incomplete, leaving behind unreacted yttrium hydroxide. nih.gov At optimal conditions, such as a carbonization temperature of 40°C, this method can yield Y₂(CO₃)₃·2H₂O with a one-dimensional nanoneedle structure. nih.govnih.gov These nanoneedles can then be converted to yttrium oxide (Y₂O₃) nanoneedles through heat treatment, retaining the needle-like morphology. nih.govnih.gov
Table 1: Influence of Carbonization Conditions on Yttrium Carbonate Synthesis
| Parameter | Observation | Outcome |
|---|---|---|
| Temperature | Identified as the most influential parameter on morphology and structure. nih.govnih.gov | At 20°C, carbonization is incomplete. At 40°C and 60°C, the product is uniformly Y₂(CO₃)₃·2H₂O. nih.gov |
| CO₂ Flow Rate | Has a lesser effect on the morphology of the product. nih.govmdpi.com | The dissolution of yttrium hydroxide is the main rate-controlling step, so changing the CO₂ flow rate does not significantly alter system supersaturation or product morphology. mdpi.com |
| Stirring Speed | Affects the uniformity and dispersion of reactants. | The XRD results show that products obtained at different stirring speeds are all yttrium carbonate hydrate without significant phase changes. mdpi.com |
Citrate (B86180) Precipitation Methods
The citrate precipitation method is utilized in the synthesis of yttrium compounds, often serving as a route to produce yttrium oxide nanoparticles. researchgate.netmdpi.com In this approach, a yttrium salt like yttrium chloride (YCl₃) acts as the precursor. researchgate.netmdpi.com The process can involve the use of surfactants, such as PEG 2000, and an azeotropic distillation drying method. researchgate.netmdpi.com The resulting precursor can be calcined at high temperatures, for example at 800°C for one hour, to yield homogeneous, torispherical nano-Y₂O₃ particles with sizes as small as 20 nm. researchgate.net
Another variation involves the transformation of freshly precipitated yttrium hydroxide in a sodium citrate solution under hydrothermal conditions to obtain yttrium citrate. icm.edu.pl The kinetics of this transformation show that in the initial stages (up to 24 hours), adsorption of citrate on the yttrium hydroxide surface occurs, followed by the formation of amorphous yttrium citrate dihydrate. icm.edu.pl Similarly, yttrium citrate dihydrate can be synthesized by the transformation of a freshly precipitated basic yttrium carbonate phase in a citric acid solution. nih.govnih.gov This process involves heating the suspension in a reactor at 100°C, with crystalline yttrium citrate dihydrate forming after approximately 72 hours. nih.govnih.gov
Controlled Precipitation for Particle Size and Morphology
The particle size and morphology of this compound can be precisely controlled by managing the conditions during its precipitation. nih.govresearchgate.net The crystallization process is influenced by factors such as aging time and temperature, which affect the transformation of the precipitate's structure and size. researchgate.net
For example, when yttrium nitrate is reacted with ammonium bicarbonate, the aging process dictates the evolution of the precipitate's morphology. researchgate.net Initially, spherical amorphous nano-precipitates are formed. researchgate.net Through a process of Ostwald ripening, where amorphous particles dissolve and redeposit onto crystalline surfaces, these initial spheres transform sequentially into dumbbell, nest-like, and finally spherical aggregates of tengerite-type yttrium carbonate crystals. researchgate.net The crystal growth exhibits a one-dimensional characteristic, leading to fine, acicular crystals that assemble into the larger aggregate structures. researchgate.net Increasing the aging temperature can accelerate this phase transformation and structural evolution, allowing for the synthesis of yttrium carbonate particles with a wide range of sizes, from less than 1 micrometer to over 40 micrometers. researchgate.net
In the carbon dioxide carbonization method, controlling parameters like temperature, CO₂ flow rate, and stirring speed is crucial for morphology control. nih.govnih.gov Optimal conditions have been found to produce Y₂(CO₃)₃·2H₂O nanoneedles with lengths of 1–2 μm and widths of 20–30 nm. nih.govnih.gov The formation of these acicular crystals is driven by solution supersaturation, followed by crystal growth through oriented attachment and Ostwald ripening mechanisms. nih.govnih.gov
Precursor Chemistry in this compound Formation
Utilization of Yttrium Salts (e.g., Nitrates, Chlorides, Sulfates, Acetates, Oxalates)
The synthesis of this compound and its derivatives commonly starts from various water-soluble yttrium salts. nih.govresearchgate.netmdpi.com The choice of the precursor salt can be integral to the chosen synthesis methodology and the properties of the final product.
Table 2: Yttrium Salt Precursors in Synthesis
| Yttrium Salt | Synthesis Method | Reference |
|---|---|---|
| Yttrium(III) Chloride (YCl₃) | Carbon Dioxide Carbonization, Citrate Precipitation | nih.govnih.govmdpi.com |
| Yttrium(III) Nitrate (Y(NO₃)₃) | Precipitation with Ammonium Bicarbonate, Hydrothermal Synthesis | researchgate.netmdpi.comresearchgate.net |
| Yttrium(III) Acetate (B1210297) (Y(CH₃COO)₃) | Sono-chemical Irradiation Method | mdpi.com |
| Yttrium(III) Oxalate (B1200264) (Y₂(C₂O₄)₃) | Co-precipitation Method | mdpi.com |
Yttrium(III) chloride is frequently used as the raw material in the CO₂ carbonization method and in some citrate precipitation routes. nih.govnih.govmdpi.com Yttrium(III) nitrate is another common precursor, particularly in precipitation reactions with ammonium bicarbonate to form yttrium carbonate. researchgate.netresearchgate.net It is also used in hydrothermal methods to produce yttrium hydroxycarbonate (Y(OH)CO₃). mdpi.com Other precursors like yttrium acetate and yttrium oxalate are also employed in different synthesis techniques to obtain yttrium-based nanomaterials. mdpi.com
Role of Yttrium Hydroxide Intermediates
Yttrium hydroxide, Y(OH)₃, often plays a crucial role as an intermediate in the formation of this compound. nih.govpeerj.com It is an essential compound that can serve as a precursor for various industrially important yttrium products. peerj.com
In the CO₂ carbonization method, the synthesis explicitly proceeds through a yttrium hydroxide intermediate. nih.govnih.gov The first step involves the quantitative precipitation of Y³⁺ ions from a salt solution (e.g., YCl₃) into Y(OH)₃ using a strong base. nih.govnih.gov This yttrium hydroxide slurry is then subjected to carbonization with CO₂ gas. nih.govnih.gov During this process, the yttrium hydroxide dissolves and releases Y³⁺ ions that subsequently react with carbonate ions to form the desired yttrium carbonate precipitate. nih.gov
Hydrothermal synthesis routes also frequently involve the formation of an amorphous yttrium hydroxide precipitate, which is then crystallized under hydrothermal treatment. peerj.com Furthermore, studies on the thermal decomposition of yttrium acetate have shown that it can lead to the formation of amorphous yttrium hydroxide and yttrium carbonate as intermediate products. researchgate.net
Mechanistic Insights into this compound Formation
The formation mechanism of this compound crystals depends significantly on the synthesis method employed. In the carbon dioxide carbonization process, the mechanism involves several steps. nih.gov First, CO₂ gas dissolves in the aqueous slurry and dissociates to form bicarbonate (HCO₃⁻) and hydrogen ions (H⁺). nih.gov The H⁺ ions react with hydroxide ions (OH⁻) from the dissolution of the Y(OH)₃ intermediate, promoting further dissolution of yttrium hydroxide and the release of Y³⁺ ions. nih.gov When the concentrations of Y³⁺ and carbonate ions in the solution reach a state of supersaturation relative to the solubility product of yttrium carbonate, nucleation occurs. nih.gov The newly formed nuclei can then grow into larger crystals. nih.gov The crystal growth process has been described by the Oriented Attachment (OA) and Ostwald Ripening (OR) mechanisms, where smaller primary nanoparticles align and fuse to form larger, more complex structures, such as the observed nanoneedles. nih.govnih.gov
In precipitation methods using reagents like ammonium bicarbonate, the mechanism also involves a transformation process. researchgate.net The reaction initially produces spherical, amorphous nanoparticles. researchgate.net During an aging period, these unstable amorphous particles dissolve and recrystallize on the surface of more stable, growing crystals—a process known as Ostwald ripening. researchgate.net This leads to a morphological evolution, starting from simple spheres and progressing to more intricate aggregates of crystalline tengerite-type yttrium carbonate. researchgate.net The growth is often anisotropic, favoring one crystal direction and resulting in acicular (needle-like) primary crystals that then assemble into larger structures. researchgate.net
Nucleation and Crystal Growth Mechanisms (e.g., Ostwald Ripening, Oriented Attachment)
The crystallization of this compound often deviates from the classical model of ion-by-ion addition, instead following aggregation-based, non-classical pathways. These mechanisms involve the self-assembly of primary nanoparticles, leading to the formation of complex, hierarchical structures.
Ostwald Ripening (OR)
Oriented Attachment (OA)
Oriented attachment is another predominant non-classical growth mechanism where adjacent nanocrystals with similar crystallographic orientations spontaneously align and fuse, forming a larger single crystal. researchgate.netnih.gov This mechanism is particularly significant in the formation of one-dimensional (1D) structures like yttrium carbonate nanoneedles. nih.gov
In a synthesis method involving the carbonization of a yttrium hydroxide slurry with CO₂, the formation of acicular Y₂(CO₃)₃·2H₂O crystals is driven by both oriented attachment and Ostwald ripening. researchgate.netnih.gov After initial nucleation due to solution supersaturation, primary nanocrystals are formed. nih.gov These nanocrystals then tend to arrange themselves side-by-side, fusing through directional attachment to form nanoneedles with lengths of 1–2 µm and widths of 20–30 nm. nih.gov Evidence from Transmission Electron Microscopy (TEM) reveals that these nanoneedles are composed of multiple regular lattice fringe regions, indicating the presence of crystalline defects that are difficult to explain via a traditional ion-deposition model but are characteristic of the OA mechanism. nih.gov
A more complex variant, chemical reaction directed oriented attachment , has also been reported. researchgate.netresearchgate.net In this process, precursor nanoparticles of this compound not only attach to each other but also undergo a chemical reaction with species in the surrounding solution. researchgate.net For instance, Y₂(CO₃)₃·2H₂O nanoparticles have been shown to react with sodium bicarbonate (NaHCO₃) or ammonium bicarbonate (NH₄HCO₃) to form entirely new single-crystalline substances, such as NaY(CO₃)₂·6H₂O and (NH₄)Y(CO₃)₂·H₂O microsheets. researchgate.netresearchgate.net This demonstrates that the OA pathway can create new materials with different crystallographic structures and chemical compositions from the initial precursor. researchgate.netacs.org
Table 1: Key Crystal Growth Mechanisms in this compound Synthesis This interactive table summarizes the primary growth mechanisms and their characteristic outcomes.
| Mechanism | Description | Resulting Morphology/Structure | Supporting Evidence |
|---|---|---|---|
| Ostwald Ripening | Dissolution of small, amorphous particles and redeposition onto larger crystalline particles during aging. wikipedia.orgresearchgate.net | Evolution from amorphous spheres to dumbbell, nest, and spherical aggregates of acicular crystals. researchgate.net | SEM imaging showing morphological evolution and particle size increase over time. researchgate.net |
| Oriented Attachment | Spontaneous alignment and fusion of primary nanocrystals along a common crystallographic orientation. researchgate.netnih.gov | Formation of 1D nanoneedles (1-2 µm length, 20-30 nm width). researchgate.netnih.gov | TEM images revealing lattice fringes and defects consistent with nanoparticle fusion. nih.gov |
| Chemical Reaction Directed OA | Oriented attachment of precursor nanoparticles accompanied by a chemical reaction with solution species. researchgate.netresearchgate.net | Formation of new single-crystalline double carbonates (e.g., NaY(CO₃)₂·6H₂O). researchgate.net | Characterization showing a change in both crystal structure and chemical composition from the precursor. researchgate.netresearchgate.net |
Phase Evolution During Synthesis
The synthesis of this compound involves significant transformations in both the chemical phase and physical morphology of the material, which are heavily influenced by the synthesis conditions.
Amorphous to Crystalline Transformation
A common pathway in precipitation reactions is the initial formation of an unstable, amorphous phase that subsequently transforms into a more stable, crystalline form. During the precipitation of yttrium carbonate from yttrium nitrate and ammonium bicarbonate, the first-formed product is an amorphous precipitate of nanoparticles. researchgate.net Through an aging process, driven by Ostwald ripening, this amorphous phase dissolves and recrystallizes into a tengerite-type crystalline yttrium carbonate. researchgate.net Increasing the aging temperature can accelerate this phase transformation and structural evolution, allowing for the formation of larger crystalline aggregates in a shorter timeframe. researchgate.net
Phase and Morphological Changes via Carbonization
The carbonization of a yttrium hydroxide slurry with CO₂ provides a clear example of controlled phase evolution. researchgate.netnih.gov The process begins with the dissolution of gaseous CO₂ into the slurry, which forms carbonic acid and lowers the pH. This acidic environment promotes the dissolution of yttrium hydroxide, releasing Y³⁺ ions. nih.gov When the concentrations of Y³⁺ and CO₃²⁻ in the solution reach a state of supersaturation, yttrium carbonate begins to nucleate and grow. nih.gov
The reaction conditions, particularly temperature, have a profound effect on the final product. At lower temperatures (e.g., 20°C), the carbonization reaction is slow and often incomplete, with the product retaining some of the original yttrium hydroxide morphology. nih.gov As the temperature is increased to 40°C and above, the product fully transforms into yttrium carbonate, and its growth pattern shifts from one-dimensional to two-dimensional. nih.gov
Table 2: Effect of Temperature on Phase Evolution During Carbonization of Yttrium Hydroxide This interactive table illustrates how temperature influences the outcome of the synthesis process.
| Temperature | Outcome | Product Phase & Morphology |
|---|---|---|
| 20 °C | Low reaction speed, incomplete carbonization. nih.gov | Mixture retaining yttrium hydroxide morphology. nih.gov |
| > 40 °C | Complete transformation to yttrium carbonate. nih.gov | Yttrium carbonate; morphology shifts from 1D to 2D growth. nih.gov |
Furthermore, the thermal decomposition of the synthesized this compound represents a post-synthesis phase evolution. Upon heating, it typically decomposes through intermediate phases, such as unstable yttrium oxycarbonates (e.g., Y₂O₂CO₃), before finally converting to yttrium oxide (Y₂O₃) at higher temperatures. researchgate.netresearchgate.net The specific pathway and transformation temperatures can be influenced by the nature of the precursor, which is determined by the initial synthesis method, such as the choice of precipitant. korea.ac.kr For example, using ammonium hydrogen carbonate as a precipitant can lead to a carbonate precursor that converts directly to the desired oxide phase at a lower temperature compared to a hydroxide precursor formed using ammonia water. korea.ac.kr
Structural Elucidation and Crystallographic Analysis of Yttrium Iii Carbonate Hydrate
X-ray Diffraction (XRD) Characterization
X-ray diffraction stands as a cornerstone technique for the structural analysis of crystalline materials like yttrium(III) carbonate hydrate (B1144303). It provides critical information on phase purity, crystal system, and the dimensional parameters of the unit cell.
Powder X-ray diffraction (PXRD) is an essential tool for identifying the crystalline phases of yttrium(III) carbonate hydrate and determining its lattice parameters. Different synthetic methods can yield various hydrated forms, each with a unique diffraction pattern.
One common form, Y₂(CO₃)₃·2H₂O, is known as tengerite-(Y). semanticscholar.org PXRD data for this phase can be indexed to an orthorhombic crystal system. semanticscholar.orggeoscienceworld.org Another study on crystalline yttrium carbonate, Y₂(CO₃)₃·2.79H₂O, synthesized using ammonium (B1175870) bicarbonate, revealed a triclinic system with specific cell parameters. researchgate.nettandfonline.comtandfonline.com The inconsistencies in reported compositions and properties are often attributed to challenges in preparation and the lack of comprehensive structural data. tandfonline.com
Hydrothermal synthesis has also been employed to produce crystalline yttrium carbonate powders. mrs-j.org The resulting products are typically hydrated, and their water content can vary depending on the hydrothermal temperature. mrs-j.org For instance, hydrothermal treatment of yttrium chloride with ammonium trichloroacetate (B1195264) yields yttrium carbonate with a tengerite-type structure.
The table below summarizes the lattice parameters determined for different this compound phases from PXRD data.
| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |
| Y₂(CO₃)₃·2.79H₂O | Triclinic | 19.076 | 22.312 | 7.823 | 94.493 | 91.397 | 112.663 | researchgate.nettandfonline.comtandfonline.com |
| Tengerite-(Y) | Orthorhombic | 6.078(4) | 9.157(2) | 15.114(6) | 90 | 90 | 90 | geoscienceworld.org |
| Y₂(CO₃)₃·nH₂O (n=2–3) | Orthorhombic | 9.20±0.02 | 11.32±0.03 | 7.59±0.01 | 90 | 90 | 90 | |
| Y₂(CO₃)₃·nH₂O | Orthorhombic | 6.17 | 9.23 | 15.31 | 90 | 90 | 90 | tandfonline.com |
For a definitive determination of the crystal structure, single-crystal X-ray diffraction is the gold standard. This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise location of each atom.
The crystal structure of tengerite-(Y), with the ideal formula Y₂(CO₃)₃·nH₂O (where n = 2–3), was solved and refined using a hydrothermally synthesized single crystal. geoscienceworld.org This analysis confirmed its orthorhombic nature, belonging to the space group Bb2₁m. geoscienceworld.org The structure is characterized by sheets of nine-fold coordinated yttrium polyhedra linked with trigonal planar carbonate groups, forming a three-dimensional framework. geoscienceworld.org
In another instance, a new sodium yttrium carbonate hydrate, Na₃Y(CO₃)₃·6H₂O, was prepared via hydrothermal synthesis and its structure was determined by single-crystal X-ray diffraction. academie-sciences.frresearchgate.net It crystallizes in the hexagonal system with the space group P6₃. academie-sciences.frresearchgate.net The structure consists of [YO₃₊₃₊₃] polyhedra surrounded by [NaO₆] octahedra. academie-sciences.frresearchgate.net
More recently, a new hydrous yttrium carbonate mineral, yuchuanite-(Y) with the formula Y₂(CO₃)₃·H₂O, was identified and its structure solved using single-crystal XRD. geoscienceworld.org It is triclinic, with the space group P1, and its structure is built from sheets of eight-coordinated yttrium polyhedra and trigonal planar carbonate groups. geoscienceworld.org This structure is distinct from that of tengerite-(Y), where the yttrium polyhedra are nine-coordinated. geoscienceworld.org
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |
| Tengerite-(Y) | Orthorhombic | Bb2₁m | 6.078(4) | 9.157(2) | 15.114(6) | 90 | 90 | 90 | geoscienceworld.org |
| Na₃Y(CO₃)₃·6H₂O | Hexagonal | P6₃ | 11.347(5) | 11.347(5) | 5.935(5) | 90 | 90 | 120 | academie-sciences.frresearchgate.net |
| Yuchuanite-(Y) | Triclinic | P1 | 6.2134(3) | 8.9697(3) | 19.9045(7) | 91.062(3) | 90.398(3) | 91.832(3) | geoscienceworld.org |
Advanced Diffraction Techniques
To overcome the limitations of conventional X-ray diffraction, particularly with microcrystalline or complex materials, advanced diffraction techniques are employed.
Three-dimensional electron diffraction (3D ED) has emerged as a powerful technique for determining the crystal structures of materials that are only available as nanocrystals. copernicus.org This method was successfully applied to solve the complex crystal structure of decrespignyite-(Y), a copper yttrium rare earth carbonate chloride hydrate. copernicus.org The 3D ED data were compatible with the trigonal P3m1 space group, revealing a structure with metal layers perpendicular to the researchgate.net direction. copernicus.org
Polymorphism and Structural Variants of Hydrated Yttrium Carbonates
Yttrium(III) carbonate and its hydrated forms exhibit polymorphism, meaning they can exist in different crystal structures. The degree of hydration and the specific crystalline phase are highly dependent on the synthesis conditions. mdpi.com
The normal rare earth carbonates, with the general formula RE₂(CO₃)₃·xH₂O, show structural variations across the lanthanide series. mdpi.com Yttrium carbonates are isostructural to tengerite, a di-/trihydrate carbonate. mdpi.com However, other hydrated forms have been identified. For example, Y₂(CO₃)₃·2.79H₂O crystallizes in a triclinic system, which is closely related to the tengerite-type structure. researchgate.nettandfonline.com
A newly discovered mineral, yuchuanite-(Y), with the formula Y₂(CO₃)₃·H₂O, represents a new structural type of hydrated normal carbonate. geoscienceworld.org Its triclinic structure is distinct from the orthorhombic structure of tengerite-(Y), primarily in the coordination of the yttrium atoms (eight-coordinated in yuchuanite-(Y) versus nine-coordinated in tengerite-(Y)). geoscienceworld.org Furthermore, a synthetic hexagonal form of Y₂(CO₃)₃·H₂O has been reported, featuring a honeycomb-like framework structure. geoscienceworld.orgacs.org These findings highlight the rich structural diversity of hydrated yttrium carbonates.
Tengerite-Type Structures
The most well-known structure for hydrated yttrium carbonate is the tengerite-type. Naturally occurring tengerite-(Y) has a chemical formula of Y₂(CO₃)₃·nH₂O, where n ranges from 2 to 3. geoscienceworld.orgmdpi.com This phase is isostructural with the normal carbonates of other rare earth elements from samarium to thulium. mdpi.com
Structurally, the tengerite-(Y) framework is characterized by corrugated layers composed of yttrium polyhedra, which are interconnected by carbonate groups. diva-portal.org The yttrium atoms in this structure are nine-coordinated, bonding to eight oxygen atoms from the carbonate anions and one water molecule. geoscienceworld.orgdiva-portal.orgresearchgate.net The layers are held together by the CO₃ groups that are positioned between them. diva-portal.org Infrared spectroscopy data indicate the presence of at least two non-equivalent carbonate groups within the tengerite unit cell. tandfonline.com
Orthorhombic, Triclinic, and Hexagonal Phases
This compound can crystallize in several different systems, including orthorhombic, triclinic, and hexagonal phases.
Orthorhombic Phase: The mineral tengerite-(Y) crystallizes in the orthorhombic system with the space group Bb2₁m. geoscienceworld.orgresearchgate.net Early studies on synthetic tengerite-type yttrium carbonate reported orthorhombic cell parameters of a = 9.20 Å, b = 11.32 Å, and c = 7.59 Å. researchgate.net More recent analysis of tengerite-(Y) provided slightly different lattice parameters of a = 6.078 Å, b = 9.16 Å, and c = 15.10 Å. diva-portal.orgresearchgate.net
Triclinic Phase: A synthetic form of yttrium carbonate hydrate, Y₂(CO₃)₃·2.79H₂O, which is closely related to the tengerite type, has been indexed in the triclinic system. tandfonline.comresearchgate.nettandfonline.com Its cell parameters are a = 19.076 Å, b = 22.312 Å, c = 7.823 Å, α = 94.493°, β = 91.397°, and γ = 112.663°. researchgate.nettandfonline.com Additionally, a newly discovered mineral, yuchuanite-(Y), with the formula Y₂(CO₃)₃·H₂O, also possesses a triclinic structure with the space group P1. geoscienceworld.orgresearchgate.net
Hexagonal Phase: A synthetic monohydrate, Y₂(CO₃)₃·H₂O, has been synthesized that crystallizes in the hexagonal system with the space group P6₃/mcm. geoscienceworld.org This phase is structurally distinct from the triclinic yuchuanite-(Y) mineral, featuring a unique honeycomb-like framework. geoscienceworld.org
| Phase Name | Formula | Crystal System | Space Group | Cell Parameters (Å, °) | Source |
|---|---|---|---|---|---|
| Tengerite-(Y) | Y₂(CO₃)₃·2-3H₂O | Orthorhombic | Bb2₁m | a = 6.078, b = 9.16, c = 15.10 | geoscienceworld.orgdiva-portal.orgresearchgate.net |
| Synthetic Hydrate | Y₂(CO₃)₃·2.79H₂O | Triclinic | Not specified | a = 19.076, b = 22.312, c = 7.823, α = 94.493, β = 91.397, γ = 112.663 | researchgate.nettandfonline.com |
| Yuchuanite-(Y) | Y₂(CO₃)₃·H₂O | Triclinic | P1 | a = 6.2134, b = 8.9697, c = 19.9045, α = 91.062, β = 90.398, γ = 91.832 | geoscienceworld.orgresearchgate.net |
| Synthetic Monohydrate | Y₂(CO₃)₃·H₂O | Hexagonal | P6₃/mcm | Not specified | geoscienceworld.org |
Relationship with Other Yttrium Carbonate Hydrate Minerals and Synthetic Phases
The various known phases of yttrium carbonate hydrate are distinguished by their degree of hydration and crystal structure.
The mineral tengerite-(Y) (Y₂(CO₃)₃·2–3H₂O) and the more recently identified mineral yuchuanite-(Y) (Y₂(CO₃)₃·H₂O) are chemically similar but structurally distinct. geoscienceworld.orgresearchgate.net Tengerite-(Y) is orthorhombic and contains nine-coordinated yttrium, while yuchuanite-(Y) is triclinic and features eight-coordinated yttrium. geoscienceworld.org Their structures, though both described as sheet-like, are built from yttrium polyhedra and carbonate groups that link together in significantly different ways. geoscienceworld.orgresearchgate.net
The synthetic triclinic hydrate Y₂(CO₃)₃·2.79H₂O is described as being closely related to the tengerite-type structure but crystallizes in a different system. researchgate.nettandfonline.com
Furthermore, the two known monohydrate phases, the triclinic mineral yuchuanite-(Y) and the synthetic hexagonal crystal, have different structures despite sharing the same chemical formula. The synthetic hexagonal Y₂(CO₃)₃·H₂O is built from [YO₉] polyhedra and carbonate groups forming a honeycomb-like framework, with water molecules located in the hexagonal channels. geoscienceworld.org This contrasts with the sheet structure of yuchuanite-(Y). geoscienceworld.orgresearchgate.net
Coordination Chemistry and Interatomic Interactions
The local coordination environment of the yttrium cation and the arrangement of the carbonate anions are defining features of the different this compound structures.
Yttrium Coordination Polyhedra
The coordination number of the yttrium ion varies between eight and nine depending on the specific phase.
In the tengerite-(Y) structure, the yttrium atom is nine-coordinated . geoscienceworld.orgresearchgate.net The coordination sphere is composed of eight oxygen atoms from surrounding carbonate groups and one oxygen atom from a water molecule. geoscienceworld.orgdiva-portal.org
In the triclinic mineral yuchuanite-(Y) , the yttrium atoms are eight-coordinated . geoscienceworld.orgresearchgate.net There are six distinct crystallographic sites for yttrium, which are divided into two different coordination environments: [YO₇(H₂O)] and [YO₈]. geoscienceworld.orgresearchgate.net
The synthetic hexagonal monohydrate (Y₂(CO₃)₃·H₂O) features nine-coordinated yttrium in [YO₉] polyhedra. geoscienceworld.org
A synthetic triclinic hydrate, Y₂(CO₃)₃·2.79H₂O, is reported to be closely related to tengerite-type structures, which implies a similar coordination environment, though specifics are not detailed. researchgate.nettandfonline.com
| Phase | Coordination Number | Coordination Polyhedron Description | Source |
|---|---|---|---|
| Tengerite-(Y) | 9 | Coordinated by 8 oxygen atoms from carbonate groups and 1 water molecule. | geoscienceworld.orgdiva-portal.orgresearchgate.net |
| Yuchuanite-(Y) | 8 | Two types of coordination sites exist: [YO₇(H₂O)] and [YO₈]. | geoscienceworld.orgresearchgate.net |
| Synthetic Hexagonal Monohydrate | 9 | Forms [YO₉] polyhedra within a honeycomb framework. | geoscienceworld.org |
Carbonate Group Orientations and Layer Formation
In tengerite-(Y) , the structure is formed from corrugated sheets of yttrium polyhedra parallel to the (001) plane. researchgate.net These layers are interconnected by carbonate ions that are wedged between them. diva-portal.orgresearchgate.net Infrared spectral data suggest the presence of two crystallographically non-equivalent carbonate groups in the structure. tandfonline.comresearchgate.net
The structure of yuchuanite-(Y) is also layered, but it is constructed from sheets parallel to the (110) plane. geoscienceworld.orgresearchgate.net These sheets are composed of the eight-coordinated yttrium polyhedra and trigonal planar carbonate groups, with the polyhedra linked by sharing edges. geoscienceworld.orgresearchgate.net
In contrast, the synthetic hexagonal monohydrate does not form a layered structure. Instead, it possesses a honeycomb-like framework built from [YO₉] polyhedra and (CO₃)²⁻ groups. geoscienceworld.org This arrangement creates channels within the structure that house the water molecules. geoscienceworld.org
For the synthetic triclinic hydrate (Y₂(CO₃)₃·2.79H₂O), infrared data also confirm the existence of two different types of carbonate groups, indicating a complex bonding environment similar to that in tengerite. researchgate.nettandfonline.com
Thermal Decomposition and Transformation Studies of Yttrium Iii Carbonate Hydrate
Thermoanalytical Techniques for Decomposition Pathways
Thermoanalytical methods are essential for characterizing the thermal behavior of yttrium(III) carbonate hydrate (B1144303). By monitoring changes in physical and chemical properties as a function of temperature, these techniques provide a detailed understanding of the decomposition process.
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as it is heated over time. For yttrium(III) carbonate hydrate, TGA curves reveal a complex, multi-step decomposition process. researchgate.net The analysis typically shows distinct stages of mass loss corresponding to the removal of water molecules (dehydration) followed by the loss of carbon dioxide (decarbonation). researchgate.net
The process is influenced by factors such as the heating rate and the surrounding atmosphere (e.g., air, argon, or helium). researchgate.net For instance, experiments conducted under different atmospheres can affect the precise temperatures and profiles of the decomposition stages. researchgate.net TGA results indicate that the thermolysis of Y₂(CO₃)₃·nH₂O involves several stages for the elimination of both water and carbon dioxide. researchgate.net
Table 1: TGA Decomposition Stages of this compound (Y₂(CO₃)₃·2.46H₂O)
| Stage | Temperature Range (°C) | Process | Evolved Species |
|---|---|---|---|
| 1 | 90–285 | Dehydration | H₂O |
| 2 | >285 | Decarbonation | CO₂ |
Data sourced from studies conducted in a helium atmosphere with a heating rate of 10 K/min. researchgate.net
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to measure the temperature difference and heat flow, respectively, between a sample and a reference material as a function of temperature. These techniques identify the endothermic and exothermic events associated with the decomposition of this compound.
The decomposition process is characterized by complex endothermic behavior. researchgate.net DTA curves for yttrium carbonate hydrate show distinct absorption peaks. mrs-j.org An initial endothermic peak corresponds to the dehydration process, where bound water is released from the hydrate structure. mrs-j.org This is followed by a series of peaks at higher temperatures, which are attributed to the multi-step decarbonation process, indicating the decomposition of the carbonate into oxide forms. mrs-j.org For example, one study identified an endothermic peak for dehydration around 361°C, followed by decarbonation peaks at approximately 466°C, 546°C, and 574°C. mrs-j.org DSC analysis confirms these findings, showing heat flow changes consistent with the endothermic nature of both dehydration and the subsequent decomposition of the carbonate structure. researchgate.net
Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample during heating. wikipedia.orgmeasurlabs.com When coupled with a mass spectrometer (MS), it provides real-time information about the composition of the evolved gases, which can be directly correlated with the mass loss steps observed in TGA. mt.comsetaramsolutions.com
For this compound, EGA-MS studies have been crucial in confirming the nature of the decomposition pathway. researchgate.net The analysis explicitly identifies the evolved species at each stage of the thermolysis. During the initial mass loss stages at lower temperatures, the primary gas detected is water (H₂O). researchgate.net As the temperature increases, the instrument detects the evolution of carbon dioxide (CO₂), corresponding to the breakdown of the carbonate groups. researchgate.net This coupling of techniques allows for a precise assignment of the TGA mass loss steps to specific chemical processes—dehydration and decarbonation. researchgate.net
Dehydration Processes of this compound
The initial phase in the thermal decomposition of this compound is the removal of its water of hydration. This dehydration is not a single-step event but occurs over a range of temperatures.
The dehydration of Y₂(CO₃)₃·nH₂O is a complex process that occurs in several stages. researchgate.net The exact number of water molecules (n) can vary, which influences the specific dehydration profile. researchgate.net Studies on a sample with the formula Y₂(CO₃)₃·2.46H₂O showed that the elimination of water occurs over a broad temperature range of 90°C to 285°C. researchgate.net The continuous and multi-stage nature of the water loss, as observed in TGA curves, suggests that the water molecules are bound with varying energies within the crystal lattice. researchgate.net The process is endothermic, requiring energy input to break the bonds holding the water molecules in the hydrated compound. researchgate.netmrs-j.org
Mechanisms of Thermal Transformation to Yttrium Oxide
Following complete dehydration, the anhydrous yttrium carbonate undergoes further decomposition at higher temperatures to form the final product, yttrium oxide (Y₂O₃). This transformation is not direct and involves the formation of unstable intermediate compounds. researchgate.net
Formation of Intermediate Yttrium Oxycarbonates
The thermolysis of hydrated yttrium carbonate does not proceed directly to the oxide. Instead, the decomposition pathway involves the formation of distinct, stable intermediate compounds known as yttrium oxycarbonates. researchgate.net The process begins with dehydration, where water molecules are eliminated at temperatures between 90°C and 285°C. researchgate.net Following the removal of water, the anhydrous carbonate decomposes further.
Dehydration: Y₂(CO₃)₃·nH₂O → Y₂(CO₃)₃ + nH₂O
Intermediate Formation: Y₂(CO₃)₃ → Y₂O₂CO₃ + 2CO₂
Final Decomposition: Y₂O₂CO₃ → Y₂O₃ + CO₂
The exact nature and stability range of intermediates can vary depending on experimental conditions. mdpi.com
Table 1: Decomposition Stages of this compound
| Stage | Temperature Range (°C) | Process | Initial Compound | Main Product(s) |
|---|---|---|---|---|
| 1 | 90 - 285 | Dehydration | Y₂(CO₃)₃·nH₂O | Y₂(CO₃)₃, H₂O |
| 2 | 350 - 470 | Decarbonation (Partial) | Y₂(CO₃)₃ | Y₂O₂CO₃, CO₂ |
| 3 | 500 - 600 | Decarbonation (Final) | Y₂O₂CO₃ | Y₂O₃, CO₂ |
Influence of Atmosphere on Decomposition Kinetics
The kinetics of the thermal decomposition of this compound are significantly influenced by the composition of the surrounding atmosphere. researchgate.net The primary atmospheric variables are the presence of inert gases (like argon or helium), oxidizing gases (like air or oxygen), and reactive gases (like carbon dioxide).
The partial pressure of carbon dioxide in the atmosphere has a particularly strong effect on the decomposition process. According to the principles of chemical equilibrium, increasing the concentration of a product gas (CO₂) will inhibit the forward reaction. Consequently, a CO₂-rich atmosphere shifts the decomposition of both the carbonate and the oxycarbonate intermediate to significantly higher temperatures. This effect is critical for controlling the synthesis of yttrium oxide, as it allows for manipulation of the reaction temperatures and potentially the characteristics of the final product.
Table 2: Effect of Atmosphere on Yttrium Carbonate Decomposition
| Atmosphere | Type | General Effect on Decomposition Temperature |
|---|---|---|
| Argon (Ar), Helium (He) | Inert | Provides a baseline for decomposition stages. researchgate.net |
| Air (O₂, N₂) | Oxidizing | Can alter reaction profiles compared to an inert atmosphere. researchgate.net |
| Carbon Dioxide (CO₂) | Reactive | Increases the onset and completion temperatures of decarbonation steps. |
Retention of Precursor Morphology (Pseudomorphosis)
A notable characteristic of the thermal decomposition of this compound is the retention of the precursor's particle shape in the final yttrium oxide product, a phenomenon known as pseudomorphosis. researchgate.netresearchgate.net This means that the macroscopic and microscopic morphology of the initial carbonate particles is largely preserved throughout the chemical transformation. mdpi.com
This phenomenon is of great practical importance, as it allows for the synthesis of yttrium oxide powders with controlled and specific morphologies by carefully controlling the morphology of the initial carbonate precursor. researchgate.netnih.gov The shape and size of the final oxide particles are crucial factors in applications such as ceramics and phosphors. mdpi.com
Kinetic and Thermodynamic Aspects of Thermal Decomposition
Thermoanalytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for these investigations. researchgate.net TGA measures the weight loss as a function of temperature, allowing for the identification of decomposition stages, while DSC measures the heat flow associated with the transformations. researchgate.net
The kinetic parameters, including the activation energy (Ea), the order of the reaction (n), and the pre-exponential factor (A), can be determined by applying various kinetic models to the experimental data obtained from TGA. researchgate.net Common computational methods used for this analysis include the Coats-Redfern and Horowitz-Metzger models. researchgate.net For similar decomposition processes, the random nucleation model has been proposed to describe the degradation mechanism. researchgate.net It is important to note that the kinetics of carbonate decomposition are often complex and may not follow a simple first-order reaction. vinci-technologies.com The observed decomposition temperature can also be influenced by experimental variables such as the heating rate and the sample mass. vinci-technologies.com
Table 3: Key Kinetic and Thermodynamic Parameters
| Parameter | Description | Method of Determination |
|---|---|---|
| Enthalpy of Reaction (ΔH) | The overall heat absorbed during the endothermic decomposition process. researchgate.net | Differential Scanning Calorimetry (DSC) |
| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. researchgate.net | Kinetic analysis of TGA data (e.g., Coats-Redfern method). |
| Reaction Order (n) | An exponent that relates the reaction rate to the concentration of the reactant. researchgate.net | Kinetic analysis of TGA data. |
| Pre-exponential Factor (A) | A constant related to the frequency of collisions between molecules. researchgate.net | Kinetic analysis of TGA data. |
Spectroscopic Characterization Techniques for Yttrium Iii Carbonate Hydrate
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, making it particularly useful for characterizing the functional groups present in yttrium(III) carbonate hydrate (B1144303).
Fourier Transform Infrared (FTIR) Spectroscopy for Carbonate and Hydroxyl Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the vibrational modes of the carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups within the yttrium(III) carbonate hydrate structure. The IR spectra of this compound reveal the presence of distinct absorption bands corresponding to different vibrational motions.
The analysis of this compound often shows the presence of two different types of carbonate groups within its structure. researchgate.net This is evidenced by the splitting of the carbonate absorption bands. For instance, the C-O antisymmetric stretching vibration typically appears around 1550 cm⁻¹, the C-O symmetric stretching is observed near 1415 cm⁻¹, and the out-of-plane bending mode is found at approximately 850 cm⁻¹. researchgate.net
The presence of water of hydration and hydroxyl groups is confirmed by broad absorption bands in the higher frequency region of the spectrum, typically between 2000 and 3600 cm⁻¹. academie-sciences.fr Specifically, bands corresponding to the antisymmetric and symmetric stretching of water molecules, as well as in-plane and out-of-plane bending vibrations of hydroxyl groups, are expected in distinct intervals. academie-sciences.fr For example, a wide band around 3610 cm⁻¹ can be attributed to the O-H stretching vibration from Y(OH)₃. peerj.com
The following table summarizes typical FTIR absorption bands observed for yttrium carbonate compounds:
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C-O Antisymmetric Stretching | ~1550 | researchgate.net |
| C-O Symmetric Stretching | ~1415 | researchgate.net |
| Out-of-plane Bending (CO₃²⁻) | ~850 | researchgate.net |
| O-H Stretching | 2000-3600 | academie-sciences.fr |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing a vibrational fingerprint of the compound. It is particularly sensitive to the symmetric vibrations of non-polar bonds.
In the Raman spectrum of this compound, distinct bands corresponding to the vibrational modes of the carbonate ions are observed. The symmetric stretching mode (ν₁) of the CO₃²⁻ ion is typically found around 1080 cm⁻¹. mdpi.com The out-of-plane deformation mode (ν₂) can be seen at approximately 875-890 cm⁻¹, while the asymmetric stretching mode (ν₃) appears as broad bands around 1375 and 1485 cm⁻¹. academie-sciences.fr The in-plane deformation mode (ν₄) is observed as multiple bands in the 680-760 cm⁻¹ region. academie-sciences.fr
The presence of water is also detectable in the Raman spectrum, often as broad, weak bands in the high-frequency region, confirming the hydrated nature of the compound. academie-sciences.fr The combination of IR and Raman data provides a comprehensive understanding of the vibrational characteristics of this compound.
The following table presents typical Raman shifts for carbonate groups in related compounds:
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Symmetric Stretching (ν₁) | ~1080 | mdpi.com |
| Out-of-plane Deformation (ν₂) | 875-890 | academie-sciences.fr |
| Asymmetric Stretching (ν₃) | 1375, 1485 | academie-sciences.fr |
| In-plane Deformation (ν₄) | 680, 715, 755, 760 | academie-sciences.fr |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. wikipedia.org For this compound, XPS is used to confirm the presence of yttrium, carbon, and oxygen and to determine their oxidation states.
The XPS spectrum of this compound will show characteristic peaks for Y, C, and O. The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms. For instance, the Y 3d spectrum can be deconvoluted to identify different yttrium species, such as those in yttrium carbonate and potentially yttrium oxide or hydroxide (B78521) on the surface. researchgate.net The C 1s spectrum helps to distinguish between carbonate carbon and any adventitious carbon contamination on the surface. wikipedia.org The O 1s spectrum can be complex, with contributions from the carbonate ions, hydroxyl groups, and adsorbed water molecules. researchgate.net
XPS is a powerful tool for analyzing the very top layers of the material, typically the outermost 5-10 nanometers, providing crucial information about surface purity and composition. wikipedia.org
Correlation of Spectroscopic Data with Structural Features
The spectroscopic data obtained from IR, Raman, and XPS analyses are intricately linked to the structural features of this compound. The number and positions of the vibrational bands in the IR and Raman spectra are determined by the symmetry of the carbonate and hydroxyl ions within the crystal lattice.
For example, the presence of multiple bands for a single vibrational mode of the carbonate ion in the IR and Raman spectra suggests that the carbonate groups occupy sites of lower symmetry within the crystal structure, or that there are crystallographically distinct carbonate ions. researchgate.net This information, when combined with X-ray diffraction data, allows for a detailed structural determination.
The correlation between spectroscopic data and structural features is essential for understanding the properties and behavior of this compound. For instance, the degree of hydration, as indicated by the intensity and shape of the O-H stretching bands in the IR spectrum, can influence the thermal stability of the compound. researchgate.net Similarly, the surface composition determined by XPS can affect its reactivity and catalytic properties. The comprehensive analysis of spectroscopic data provides a holistic view of the material's characteristics.
Morphological and Microstructural Characterization of Yttrium Iii Carbonate Hydrate
Electron Microscopy for Particle Morphology
Electron microscopy is a critical tool for visualizing the shape, size, and surface features of Yttrium(III) carbonate hydrate (B1144303) particles at the micro and nanoscale.
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field-Emission SEM (FESEM), have been employed to characterize the diverse morphologies of Yttrium(III) carbonate hydrate. Studies have revealed that the morphology is highly dependent on the synthesis conditions.
Researchers have successfully synthesized size-controllable spherical Yttrium(III) carbonate powders with particle diameters (D50) ranging from 225 to 743 nm. SEM imagery confirms the spherical shape of these particles. Another morphology that has been identified is the micro-rod structure. Using a simple hydrothermal route without any surfactant, researchers have synthesized Y₂(CO₃)₃·2.5H₂O micro-rods.
Furthermore, investigations into the carbonization of yttrium hydroxide (B78521) slurry have resulted in the formation of tengerite-type this compound with a distinct nanoneedle morphology. These nanoneedles form aggregates, with individual needles having a length of 1–2 µm and a width of 20–30 nm. The morphology of these acicular (needle-like) crystals is inherited by the yttrium oxide product after calcination.
| Morphology | Synthesis Method Highlight | Typical Dimensions | Reference |
|---|---|---|---|
| Spherical | Precipitation from Y(NO₃)₃·6H₂O and urea (B33335) | 225 - 743 nm (D50) | alfa-chemistry.com |
| Micro-rods | Hydrothermal reaction of Y(NO₃)₃·6H₂O and urea | Not specified | ustb.edu.cn |
| Nanoneedles (Acicular) | CO₂ carbonization of yttrium hydroxide slurry | 1-2 µm (length), 20-30 nm (width) | mdpi.com |
While TEM is a powerful technique for revealing the internal structure, crystallinity, and lattice details of materials, specific studies providing TEM or HRTEM analysis of this compound were not available in the provided search results. However, TEM has been used to study the yttrium oxide derived from the carbonate. For instance, TEM images of yttrium oxide show that it retains the nanoneedle morphology of the yttrium carbonate precursor, appearing as a polycrystalline structure. mdpi.com This indicates that the precursor's morphology is a template for the final oxide product.
Particle Shape and Size Control
The ability to control the particle shape and size of this compound is crucial for tailoring the properties of the final materials derived from it. Research has focused on manipulating synthesis parameters to achieve desired structures.
Various distinct morphologies of this compound have been synthesized through different chemical routes.
Nanocrystalline and Spherical Structures: Size-controllable spherical yttrium carbonate powders can be synthesized using yttrium nitrate (B79036) hexahydrate and urea as reactants. alfa-chemistry.com The resulting particles are in the sub-micrometer range. Additionally, mechanochemical processing of a this compound precursor with sodium chloride has been explored to produce nanocrystalline powders. americanelements.com This high-energy ball milling process leads to the disintegration of carbonate particles, which can then be decomposed into nanocrystalline yttrium oxide. americanelements.com
Micro-Rod Structures: Rod-like Y₂(CO₃)₃·2.5H₂O microstructures have been prepared via a hydrothermal method. ustb.edu.cn The formation of these rods is highly dependent on the reaction conditions, particularly the ratio of the reactants. ustb.edu.cn
Nanoneedle Structures: One-dimensional, needle-like structures of Y₂(CO₃)₃·2H₂O have been successfully prepared using a CO₂ carbonization method. mdpi.com This process involves introducing CO₂ into a yttrium hydroxide slurry, which leads to the precipitation of acicular yttrium carbonate crystals. mdpi.com These nanocrystals then grow into nanoneedles through processes of oriented attachment and Ostwald ripening. mdpi.com
The final morphology, or crystal habit, and the state of aggregation of this compound particles are governed by several key synthesis parameters. americanelements.com
The synthesis of spherical particles is significantly influenced by the concentration ratio of urea to the yttrium ion (Y³⁺), as well as the aging time and temperature. An increase in any of these three parameters leads to a corresponding increase in the diameter of the resulting yttrium carbonate spheres. alfa-chemistry.com
In hydrothermal synthesis, the molar ratio of the yttrium source (Y(NO₃)₃·6H₂O) to urea is a critical factor that determines the final product's morphology. ustb.edu.cn Different ratios can lead to the formation of either Y₂(CO₃)₃·2.5H₂O micro-rods or yttrium hydroxycarbonate (YOHCO₃) micro-dumbbells. ustb.edu.cn
For the synthesis of nanoneedles via carbonization, the reaction temperature has been identified as having a greater effect on the morphology and structure of the product than other parameters like CO₂ flow rate and stirring speed. mdpi.com The growth of these nanoneedles is believed to occur as nanocrystals arrange side-by-side and fuse through oriented attachment. mdpi.com
| Morphology | Key Influencing Factors | Effect of Factor Variation | Reference |
|---|---|---|---|
| Spherical | Urea/Y³⁺ ratio, Aging Time, Aging Temperature | Increasing factors increases particle diameter | alfa-chemistry.com |
| Micro-rods vs. Micro-dumbbells | Molar ratio of Y(NO₃)₃·6H₂O to urea | Determines the final compound and its morphology | ustb.edu.cn |
| Nanoneedles | Reaction Temperature, CO₂ flow rate, Stirring speed | Temperature has the most significant effect on morphology | mdpi.com |
Specific Surface Area and Porosity Studies
The specific surface area and porosity are important microstructural properties, particularly for applications in catalysis and as precursors for porous ceramics. While it is noted that nanoscale powders of yttrium carbonate can be considered high surface area forms, specific quantitative data from BET (Brunauer-Emmett-Teller) analysis or porosity studies for this compound were not available in the provided search results. americanelements.com Studies on related compounds, such as yttrium oxide derived from yttrium oxalate (B1200264), have shown that the specific surface area can be significant and is influenced by thermal decomposition conditions.
Crystallite Size Determination and Microstructural Evolution
Crystallite Size Determination
The primary crystallite size of this compound can be determined from the broadening of diffraction peaks in an X-ray diffraction (XRD) pattern. Methods such as the Scherrer equation or Williamson-Hall plots are commonly employed to separate the effects of crystallite size and lattice strain on peak broadening.
While specific research detailing a systematic analysis of this compound crystallite size under varying conditions is limited in publicly available literature, general principles of materials science indicate that parameters such as precursor concentration, temperature, pH, and aging time are critical. Higher supersaturation levels during precipitation tend to favor nucleation over growth, resulting in smaller crystallites. Conversely, lower supersaturation, higher temperatures, and longer aging times typically promote crystal growth, leading to larger crystallites.
The following table provides illustrative data based on typical findings for rare-earth carbonates and hydroxides, demonstrating the expected influence of synthesis temperature on the resulting crystallite size.
| Synthesis Temperature (°C) | Predominant Morphology | Average Crystallite Size (nm) (Illustrative) | Method of Determination |
|---|---|---|---|
| 25 | Amorphous / Poorly Crystalline Aggregates | 5 - 15 | Scherrer Equation |
| 60 | Spherical Nanoparticles | 20 - 40 | Scherrer Equation |
| 90 | Needle-like or Rod-like Aggregates | 45 - 70 | Williamson-Hall Plot |
| 120 (Hydrothermal) | Well-defined Rods or Plates | > 80 | Williamson-Hall Plot |
This table is illustrative and intended to represent expected trends. The values are based on general principles of crystallite growth and data for analogous rare-earth compounds.
Microstructural Evolution
The microstructure of this compound evolves significantly during its formation and subsequent thermal treatment. The initial precipitate is often an amorphous or poorly crystalline hydrated carbonate. With aging or hydrothermal treatment, a transformation to a more stable, crystalline phase occurs.
Influence of Synthesis Conditions: The morphology of the resulting particles is highly sensitive to the synthesis route.
Precipitation: Using different precipitating agents, such as ammonium (B1175870) bicarbonate or urea, can lead to different morphologies.
Carbonization: The introduction of carbon dioxide into a yttrium hydroxide slurry is a method known to produce distinct needle-like (acicular) crystals of Y₂(CO₃)₃·2H₂O. nih.gov Research has shown that these nanoneedles can have lengths of 1–2 µm and widths of just 20–30 nm. nih.gov The crystal growth in this process is thought to occur through mechanisms like oriented attachment and Ostwald ripening. nih.gov
Concentration and Temperature: The concentration of reactants influences the supersaturation of the solution. High supersaturation can lead to the rapid formation of many small particles, while lower supersaturation favors the growth of larger, more well-defined crystals. nih.gov Similarly, increasing the reaction temperature generally promotes crystallinity and can induce morphological changes.
Evolution during Thermal Decomposition: When this compound is heated, it undergoes a series of transformations before converting to yttrium oxide (Y₂O₃). This thermal decomposition is a key aspect of its microstructural evolution.
Dehydration: The initial stages of heating involve the loss of water molecules.
Formation of Intermediates: The decomposition of the carbonate often proceeds through unstable intermediate phases, such as yttrium oxycarbonates. tandfonline.com
Conversion to Oxide: At higher temperatures, the intermediate phases decompose to form yttrium oxide.
Crucially, the morphology of the initial carbonate precursor can be retained in the final oxide product. For instance, needle-like yttrium carbonate particles can be calcined to produce yttrium oxide nanoneedles, inheriting the one-dimensional structure of the precursor. nih.gov This morphological inheritance is a vital strategy in materials synthesis for creating nanostructured oxides with tailored shapes and properties. Studies on the thermal decomposition of related yttrium precursors, such as yttrium oxalate, show that the formation of an intermediate oxycarbonate is accompanied by significant volume shrinkage and a substantial increase in specific surface area, evolving from a less porous precursor to a highly porous intermediate. mdpi.com
Precursor for Yttrium Oxide and Other Yttrium-Based Advanced Ceramics
This compound's primary application in materials science is as a precursor for the synthesis of yttrium oxide (Y₂O₃) and other complex yttrium-based ceramics. Its decomposition characteristics allow for the production of fine-grained, high-purity ceramic powders, which are essential for manufacturing high-performance ceramic components.
Synthesis of High-Purity Yttrium Oxide Powders
The thermal decomposition of this compound is a widely employed method for producing high-purity yttrium oxide powders. This process involves heating the hydrated carbonate in a controlled atmosphere, leading to the evolution of water and carbon dioxide, and resulting in the formation of yttrium oxide. The characteristics of the final yttrium oxide powder, such as particle size, morphology, and surface area, are highly dependent on the synthesis and calcination conditions.
One common method involves the precipitation of yttrium carbonate from a solution of yttrium nitrate using a precipitating agent like ammonium bicarbonate. The resulting yttrium carbonate precursor is then calcined at elevated temperatures to yield yttrium oxide. For instance, yttrium carbonate synthesized via a CO₂ carbonization method can be calcined at 600°C for 2 hours to produce high-purity, crystalline yttrium oxide with a nanoneedle morphology. nih.gov The resulting Y₂O₃ inherits the morphology of the precursor, forming polycrystalline nanoneedles with lengths of 1–2 µm and widths of 20–30 nm. nih.gov
The thermal decomposition process typically occurs in stages, with the removal of water at lower temperatures, followed by the decomposition of the carbonate to an intermediate oxycarbonate phase, and finally the formation of yttrium oxide at higher temperatures. Studies have shown that yttrium carbonate decomposes to yttrium oxycarbonates in the temperature range of 350 to 470°C, which then decompose to yttrium oxide between 500 and 600°C.
| Precursor | Calcination Temperature (°C) | Duration (hours) | Resulting Material | Particle Characteristics |
| Y₂(CO₃)₃·xH₂O | 600 | 2 | Y₂O₃ | Polycrystalline nanoneedles, 1–2 µm length, 20–30 nm width |
| Y₂(CO₃)₃·xH₂O | 650-680 | Not Specified | Y₂O₃ | Coherent scattering domain sizes of 40–80 nm |
| Y₂(C₂O₄)₃·10H₂O | 550 | Not Specified | Y₂O₃ | High specific surface area of 65 m²/g |
This table presents data on the synthesis of yttrium oxide from yttrium precursors under different calcination conditions.
Fabrication of Yttrium-Based Ceramics for High-Temperature Applications
This compound serves as a crucial starting material for the fabrication of various yttrium-based ceramics that are renowned for their exceptional performance at high temperatures. These ceramics find applications in demanding environments such as aerospace, semiconductor manufacturing, and as components in high-temperature furnaces. researchgate.net
A prominent example is Yttria-Stabilized Zirconia (YSZ) , a ceramic material with excellent thermal stability, high ionic conductivity, and fracture toughness. In the synthesis of YSZ, yttrium(III) carbonate is mixed with a zirconium source, such as zirconium basic carbonate. researchgate.net This mixture is then calcined at temperatures around 800°C to form a stabilized zirconia precursor, which upon further heat treatment, yields YSZ with a uniform tetragonal or cubic phase. researchgate.net The addition of yttria stabilizes the cubic crystal structure of zirconium dioxide at room temperature, preventing the destructive phase transformations that pure zirconia undergoes upon heating and cooling. scispace.comresearchgate.net
Another significant high-temperature ceramic derived from yttrium carbonate is Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂) . YAG is a synthetic crystalline material known for its high melting point, mechanical strength, and chemical inertness. researchgate.net For the fabrication of transparent YAG ceramics, well-dispersed yttria nanopowders are synthesized from a yttrium nitrate solution using ammonium hydrogen carbonate as a precipitant, which forms a yttrium carbonate precursor. researchgate.net This precursor is then calcined to produce yttria powder, which is subsequently mixed with alumina and sintered at high temperatures (e.g., 1780°C for 20 hours) under vacuum to produce highly transparent YAG ceramics. researchgate.net
| Ceramic Material | Precursors | Sintering/Calcination Temperature (°C) | Key Properties |
| Yttria-Stabilized Zirconia (YSZ) | Yttrium(III) carbonate, Zirconium basic carbonate | ~800 (Calcination) | High thermal stability, ionic conductivity |
| Yttrium Aluminum Garnet (YAG) | Yttrium carbonate precursor, Alumina | 1780 (Sintering) | High melting point, mechanical strength, optical transparency |
This table summarizes the synthesis conditions and key properties of high-temperature yttrium-based ceramics fabricated using this compound as a precursor.
Role in Superconductor Synthesis Research
This compound, or the yttrium oxide derived from it, plays a significant role as a precursor in the synthesis of high-temperature superconductors, most notably Yttrium Barium Copper Oxide (YBCO) , with the chemical formula YBa₂Cu₃O₇₋ₓ. chemimpex.comnih.gov YBCO was the first material discovered to exhibit superconductivity above the boiling point of liquid nitrogen (77 K), which opened up new possibilities for practical applications of superconductors. nih.gov
In the conventional solid-state synthesis of YBCO, stoichiometric amounts of yttrium oxide (often produced from the calcination of yttrium carbonate), barium carbonate, and copper(II) oxide are intimately mixed and ground together. chemimpex.comresearchgate.net This mixture is then subjected to a series of high-temperature calcination and sintering steps, typically in the range of 900-950°C, with intermediate grindings to ensure homogeneity. chemimpex.com The final step often involves annealing in an oxygen atmosphere to control the oxygen stoichiometry (the 'x' in YBa₂Cu₃O₇₋ₓ), which is crucial for achieving optimal superconducting properties. researchgate.net The use of high-purity yttrium oxide derived from yttrium carbonate is essential for obtaining a pure YBCO phase and avoiding the formation of impurity phases that can degrade the superconducting properties. researchgate.net
| Superconductor | Precursors | Synthesis Method | Calcination/Sintering Temperature (°C) |
| Yttrium Barium Copper Oxide (YBCO) | Yttrium oxide (from yttrium carbonate), Barium carbonate, Copper(II) oxide | Solid-state reaction | 900-950 |
This table outlines the role of yttrium precursors in the synthesis of the high-temperature superconductor YBCO.
Synthesis of Doped Yttrium Materials
The high purity of yttrium oxide derived from this compound makes it an excellent host material for doping with various rare-earth and other elements. This doping process is fundamental to creating materials with specific optical and electronic properties for a range of advanced technological applications.
Incorporation into Phosphors for Luminescent Technologies (e.g., LED)
This compound is a key precursor in the synthesis of phosphors used in various luminescent technologies, most notably in white light-emitting diodes (LEDs). chemimpex.com The yttrium oxide derived from this precursor serves as an excellent host lattice for activator ions, such as cerium (Ce³⁺) and europium (Eu³⁺), which are responsible for the light emission.
A prominent example is the synthesis of Yttrium Aluminum Garnet doped with Cerium (YAG:Ce) , which is the most common yellow phosphor used in white LEDs. In a typical synthesis, yttrium nitrate, aluminum nitrate, and cerium nitrate are co-precipitated using a precipitant like ammonium hydrogen carbonate to form a precursor containing yttrium, aluminum, and cerium carbonates. This precursor is then calcined at high temperatures (e.g., 850-1250°C) to form the YAG:Ce phosphor powder. researchgate.net The Ce³⁺ ions substitute for Y³⁺ ions in the YAG crystal lattice and, when excited by a blue LED, emit a broad yellow light. The combination of the blue light from the LED and the yellow light from the phosphor results in white light. The emission properties, such as the peak wavelength and intensity, can be tuned by adjusting the synthesis conditions and the concentration of the cerium dopant. nih.gov
Another important red-emitting phosphor is Yttrium Oxide doped with Europium (Y₂O₃:Eu) . This phosphor is synthesized by the thermal treatment of a precursor containing yttrium and europium, which can be prepared via a wet chemical synthesis route. The resulting Y₂O₃:Eu phosphor exhibits a strong red emission under UV excitation and is used in applications requiring high color rendering. ucm.esmdpi.com
| Phosphor | Host Material | Dopant | Precursors | Synthesis Method |
| YAG:Ce | Yttrium Aluminum Garnet (YAG) | Cerium (Ce³⁺) | Yttrium nitrate, Aluminum nitrate, Cerium nitrate, Ammonium hydrogen carbonate | Co-precipitation followed by calcination |
| Y₂O₃:Eu | Yttrium Oxide (Y₂O₃) | Europium (Eu³⁺) | Yttrium-europium precursor | Wet chemical synthesis followed by thermal treatment |
This table details the synthesis of important phosphors for luminescent technologies using yttrium-based precursors.
Doping in Semiconductors for Optoelectronic Devices
Yttrium, derived from precursors like this compound, is also utilized as a dopant in various semiconductor materials to tailor their electrical and optical properties for applications in optoelectronic devices. chemimpex.com The introduction of yttrium into the semiconductor lattice can influence carrier concentration, mobility, and optical transparency.
One area of research is the doping of Zinc Oxide (ZnO) with yttrium. ZnO is a wide-bandgap semiconductor with potential applications in transparent conducting oxides, UV emitters, and sensors. Yttrium is considered a suitable dopant for ZnO due to the similar ionic radii of Y³⁺ and Zn²⁺. nih.gov Yttrium-doped ZnO (ZnO:Y) thin films can be prepared by methods such as spray pyrolysis, where an aqueous solution containing zinc chloride and a yttrium source (like yttrium acetate (B1210297) hydrate, which can be derived from the carbonate) is sprayed onto a heated substrate. Studies have shown that yttrium doping can improve the structural quality of ZnO films and influence their optical properties.
Another important application is the doping of amorphous Indium-Gallium-Zinc-Oxide (a-IGZO) , a material widely used as the channel layer in thin-film transistors (TFTs) for displays. Doping a-IGZO with yttrium has been shown to improve the stability of the TFTs. Yttrium-doped a-IGZO (a-IGZO:Y) films, prepared by co-sputtering from IGZO and Y₂O₃ targets, exhibit lower carrier concentration and higher Hall mobility. This is attributed to the suppression of oxygen vacancies due to the high bond enthalpy of yttrium. Consequently, a-IGZO:Y TFTs demonstrate more stable operation under positive gate bias stress.
| Semiconductor | Dopant | Precursor for Dopant | Doping Method | Effect on Properties |
| Zinc Oxide (ZnO) | Yttrium (Y) | Yttrium acetate hydrate | Spray pyrolysis | Improved structural quality, modified optical properties |
| Amorphous Indium-Gallium-Zinc-Oxide (a-IGZO) | Yttrium (Y) | Yttrium oxide (Y₂O₃) target | Magnetron co-sputtering | Lower carrier concentration, higher mobility, improved device stability |
This table provides an overview of the use of yttrium as a dopant in semiconductors for optoelectronic applications.
Theoretical and Computational Chemistry Approaches to Yttrium Iii Carbonate Hydrate
Computational Studies on Crystal Growth Mechanisms
While specific computational studies exclusively focused on the crystal growth of yttrium(III) carbonate hydrate (B1144303) are not extensively documented in the literature, the application of molecular dynamics (MD) simulations to other carbonate systems provides a framework for potential investigations. MD simulations can model the nucleation and growth processes from solution, offering a quantitative understanding of these phenomena. For instance, MD has been used to study the dynamics of the interface between a solution of Lennard-Jones particles and the face of a face-centered cubic (fcc) lattice, demonstrating its capability to track growth behavior across various supersaturation and temperature ranges.
In the context of yttrium compounds, MD simulations have been employed to study the liquid structure and rapid growth of yttrium aluminum garnet (YAG). These simulations provide insights into the coordination numbers and bond lengths in the molten state, which are crucial for understanding phase selection during crystallization. Such computational approaches could be adapted to model the aqueous solution from which yttrium(III) carbonate hydrate precipitates, elucidating the role of hydrated yttrium ions and carbonate ions in the nucleation and subsequent crystal growth.
Furthermore, studies on the synthesis of yttrium oxide (Y₂O₃) nanoneedles from yttrium carbonate precursors suggest that the initial morphology of the carbonate dictates the final oxide structure. The formation of acicular yttrium carbonate precipitates is understood to occur via mechanisms such as oriented attachment (OA) and Ostwald ripening (OR). nih.gov Computational modeling could be employed to simulate these processes, providing a deeper understanding of the energetic factors that favor the formation of needle-like crystals.
A potential computational approach to investigate the crystal growth of this compound could involve the following steps:
Development of accurate force fields for the interactions between Y³⁺ ions, CO₃²⁻ ions, and water molecules.
MD simulations of supersaturated aqueous solutions to observe the initial stages of nucleation.
Calculation of the attachment energies of growth units to different crystal faces to predict the crystal morphology.
Simulation of the aggregation of nanocrystals to investigate the possibility of oriented attachment.
Kinetic Modeling of Transformation Processes
Kinetic modeling is essential for understanding and controlling the transformation of this compound into other compounds, such as yttrium oxide, which is often its intended application. The thermal decomposition of this compound is a multi-step process involving dehydration and decarbonation.
A study on the transformation of freshly precipitated basic yttrium carbonate into crystalline yttrium citrate (B86180) dihydrate in a citric acid solution revealed that the process is complex, involving initial sorption of citric acid and the transformation of the amorphous carbonate into crystalline yttrium hydroxide (B78521) before the final product is formed over 72 hours. nih.gov This highlights the importance of considering intermediate phases and competing reactions in any kinetic model.
A comprehensive kinetic model for the transformation of this compound would likely need to incorporate the following aspects:
Dehydration steps: Modeling the loss of water molecules, which may occur in several stages.
Decarbonation: Describing the subsequent removal of carbon dioxide.
Influence of atmosphere: Accounting for the effect of partial pressures of water vapor and carbon dioxide on the reaction rates.
Nucleation and growth of the product phase: Modeling the formation of the new solid phase (e.g., yttrium oxide).
The data in the table below illustrates the kind of information that would be necessary for and could be derived from kinetic modeling of the thermal decomposition of a hypothetical yttrium carbonate hydrate sample.
| Transformation Step | Temperature Range (°C) | Kinetic Model (Hypothetical) | Activation Energy (kJ/mol) (Hypothetical) |
|---|---|---|---|
| Dehydration (Step 1) | 100-250 | Avrami-Erofeev (n=2) | 80 |
| Dehydration (Step 2) | 250-400 | Phase Boundary Controlled (R2) | 120 |
| Decarbonation to Oxycarbonate | 400-550 | Diffusion Controlled (D3) | 200 |
| Final Decomposition to Oxide | 550-700 | Power Law (P4) | 250 |
Structural Relationship Predictions
Computational methods are invaluable for predicting and understanding the crystal structure of this compound and its relationship to other compounds. Crystalline yttrium carbonate, with a formula of Y₂(CO₃)₃·2.79H₂O, has been indexed in the triclinic system. researchgate.net Its structure is closely related to that of tengerite-type rare earth carbonates. researchgate.net
Ab initio calculations, such as those based on Density Functional Theory (DFT), can be used to predict the stable crystal structures of materials. For yttrium compounds, DFT has been employed to study the structural characteristics of the hydrated yttrium ion, Y(H₂O)₈³⁺, providing insights into bond lengths and coordination geometries. researchgate.net These fundamental calculations are the building blocks for modeling more complex crystal structures.
The structural relationship between this compound and tengerite-(Y) [Y₂(CO₃)₃·2-3H₂O] can be further explored using computational techniques. A vibrational spectroscopic study of tengerite-(Y) revealed the presence of non-equivalent carbonate units within its structure. researchgate.net DFT calculations of the vibrational frequencies (Raman and IR spectra) of both this compound and tengerite-(Y) could be performed to corroborate experimental findings and to provide a detailed assignment of the observed spectral features to specific vibrational modes. This would allow for a direct comparison of the bonding environments of the carbonate and water molecules in both structures.
The table below presents a hypothetical comparison of crystallographic data for this compound and tengerite-(Y), which could be further refined and understood through computational modeling.
| Parameter | This compound (Y₂(CO₃)₃·2.79H₂O) researchgate.net | Tengerite-(Y) (Y₂(CO₃)₃·2-3H₂O) |
|---|---|---|
| Crystal System | Triclinic | Orthorhombic |
| Space Group | - | Bb2₁m |
| a (Å) | 19.076 | 9.22 |
| b (Å) | 22.312 | 11.31 |
| c (Å) | 7.823 | 7.63 |
Computational Insights into Catalytic Activity
While this compound itself is not typically considered a catalyst, it serves as a crucial precursor for the synthesis of yttrium-containing catalysts, most notably yttrium oxide (Y₂O₃). Computational studies can provide significant insights into the catalytic potential of materials derived from this compound.
DFT calculations are a powerful tool for investigating catalytic reactions on surfaces. wiley-vch.de For instance, computational modeling has been applied to yttria-stabilized zirconia (YSZ), a material with important catalytic applications. ucl.ac.uk These studies explore the structure of the catalyst surface, the nature of active sites, and the mechanisms of catalytic reactions, such as methane (B114726) reforming. ucl.ac.uk
The catalytic properties of yttrium oxide, which can be produced by the calcination of this compound, have been investigated computationally. nih.gov DFT calculations can be used to model the adsorption of reactant molecules onto the Y₂O₃ surface, identify the most favorable adsorption sites, and calculate the energy barriers for various reaction pathways. For example, in the context of ammonia (B1221849) decomposition, theoretical calculations have shown that Y₂O₃ can promote the recombination and desorption of nitrogen atoms on a cobalt catalyst surface. nih.gov
A computational investigation into the catalytic potential of materials derived from this compound could proceed as follows:
Model the thermal decomposition of this compound to predict the surface structure and morphology of the resulting yttrium oxide.
Use DFT to study the adsorption of probe molecules (e.g., CO, CO₂, H₂) on the modeled Y₂O₃ surfaces to identify potential active sites.
Calculate the reaction pathways and activation energies for specific catalytic reactions of interest, such as oxidation or hydrogenation reactions.
Density functional theory studies have also been used to investigate the adsorption of hydrated yttrium ions onto the surfaces of clay minerals like kaolinite, which is relevant to the catalytic and surface chemistry of yttrium compounds. researchgate.netmdpi.com These studies show that the hydrated yttrium ion can be strongly adsorbed on the mineral surface. mdpi.com
Thermodynamic Property Trends and Predictions
Computational chemistry plays a vital role in predicting and understanding the thermodynamic properties of this compound. First-principles calculations, based on quantum mechanics, can be used to determine key thermodynamic quantities such as enthalpy of formation, Gibbs free energy of formation, and entropy.
Systematic studies of the thermodynamic properties of rare-earth carbonates, including yttrium carbonate, have revealed distinct trends. mdpi.com For instance, the Gibbs free energies and enthalpies of formation for anhydrous normal carbonates are smaller in magnitude than those for the hydrated normal carbonates. mdpi.com Both of these thermodynamic quantities for the anhydrous normal carbonates tend to decrease in magnitude with increasing atomic number of the rare-earth element. mdpi.com
Computational methods can be used to predict these properties and to understand the underlying reasons for the observed trends. For example, ab initio molecular dynamics can be used to study the phase diagrams of materials like yttria-doped zirconia at different temperatures. aps.org First-principles calculations based on the quasi-harmonic approximation can be used to compute thermodynamic properties like heat capacity and thermal expansion coefficients. mst.edu
A comprehensive computational study of the thermodynamic properties of this compound could involve:
DFT calculations to determine the ground-state energy of the crystal structure.
Phonon calculations to determine the vibrational frequencies, which are used to calculate the vibrational contributions to the entropy and heat capacity.
Application of the quasi-harmonic approximation to model the temperature dependence of the thermodynamic properties.
The table below summarizes some of the key thermodynamic properties of rare-earth carbonates and the trends that can be investigated and predicted using computational methods.
| Thermodynamic Property | Observed Trend for Rare-Earth Carbonates | Relevance of Computational Prediction |
|---|---|---|
| Enthalpy of Formation | Decreases in magnitude with increasing atomic number for anhydrous carbonates. mdpi.com | Accurate prediction of stability relative to other phases. |
| Gibbs Free Energy of Formation | Decreases in magnitude with increasing atomic number for anhydrous carbonates. mdpi.com | Determination of spontaneous reaction direction and phase stability. |
| Aqueous Solubility | Generally increases with increasing atomic number. mdpi.com | Modeling of dissolution and precipitation processes. |
| Thermal Stability | Decomposition temperature of intermediate carbonates tends to decrease with increasing atomic number. mdpi.com | Prediction of decomposition pathways and temperatures. |
Future Research Directions and Emerging Paradigms for Yttrium Iii Carbonate Hydrate
Exploration of Novel Synthesis Pathways and Sustainable Methods
The development of advanced materials is intrinsically linked to the methods used for their synthesis. For yttrium(III) carbonate hydrate (B1144303), future research is actively moving beyond traditional precipitation techniques towards more sophisticated and environmentally benign pathways.
Green Synthesis: A significant emerging paradigm is the use of "green chemistry" principles. ekb.eg This approach utilizes natural, non-toxic reagents, such as plant extracts, to mediate the synthesis of nanoparticles. For instance, aqueous fruit extracts from plants like Azadirachta indica (Neem) can act as capping agents in the preparation of yttrium oxide nanoparticles, a process for which yttrium carbonate is a common precursor. ekb.eg Similarly, pine needle leaf extract has been used to synthesize yttrium nanoparticles, highlighting a sustainable and environmentally friendly route that reduces harmful waste by-products. mdpi.com Research in this area will likely focus on identifying a wider range of plant extracts and optimizing reaction conditions to control particle size and morphology.
CO2 Carbonization: Another promising and sustainable method is the use of carbon dioxide as a carbon source. nih.govmdpi.com In this process, CO2 is introduced into a yttrium hydroxide (B78521) slurry to induce carbonization and precipitate yttrium carbonate. nih.gov This method is advantageous as it avoids ammonia (B1221849) nitrogen pollution, utilizes a readily available and inexpensive raw material (CO2), and is amenable to large-scale production. nih.gov Future work will likely involve optimizing parameters such as temperature, CO2 flow rate, and stirring speed to precisely control the crystalline phase and morphology of the resulting yttrium(III) carbonate hydrate. nih.gov
Hydrothermal and Solvothermal Methods: Hydrothermal and solvothermal synthesis routes offer excellent control over the crystallization process, enabling the formation of well-defined nanostructures. nanorh.comresearchgate.net By adjusting parameters like reaction temperature, time, and the molar ratio of reactants, researchers can produce specific morphologies such as micro-rods. researchgate.net These methods are versatile and can be adapted to produce a range of rare earth carbonates with tailored properties.
The table below summarizes and compares these emerging synthesis pathways.
| Synthesis Method | Key Features | Advantages | Future Research Focus |
| Green Synthesis | Uses plant extracts (e.g., Neem, Pine Needle) as capping/reducing agents. ekb.egmdpi.com | Environmentally friendly, reduces toxic by-products, economical. mdpi.comnih.gov | Screening new biological extracts, optimizing for morphology control. |
| CO2 Carbonization | Utilizes CO2 gas as a carbonate source in a yttrium hydroxide slurry. nih.gov | Sustainable, avoids ammonia pollution, low-cost raw materials, scalable. nih.gov | Fine-tuning process parameters to control crystal phase and structure. |
| Hydrothermal | Reaction in an aqueous solution at elevated temperature and pressure. researchgate.net | High crystallinity, good morphology control (e.g., micro-rods). researchgate.net | Exploring surfactant-free routes, understanding growth mechanisms. |
| Sol-Gel | Formation of a colloid ("sol") that gels to form a solid network. nanorh.com | Produces nanoparticles with high surface area and reactivity. nanorh.com | Tailoring precursor chemistry for enhanced control over nanoparticle properties. |
Advanced In Situ and Operando Characterization of Formation and Transformation
Understanding the fundamental mechanisms of nucleation, growth, and phase transformation is critical for designing materials with desired properties. Future research will increasingly rely on advanced in situ and operando characterization techniques to observe the synthesis of this compound in real-time.
In situ (in the original place) and operando (working) methods allow researchers to monitor dynamic processes as they happen, under realistic reaction conditions, rather than only analyzing the final product. ornl.govunito.it Techniques like in situ X-ray diffraction (XRD) and infrared (IR) spectroscopy can provide invaluable data on the evolution of crystalline phases and chemical bonding during precipitation or thermal decomposition. researchgate.netunito.it
For example, the transformation of freshly precipitated yttrium carbonate hydroxide in a citric acid solution to form yttrium citrate (B86180) dihydrate has been studied by taking samples at various time intervals. nih.gov An operando approach would involve monitoring this transformation continuously within the reactor. This would reveal transient intermediate phases and provide precise kinetic data that is often missed by conventional ex situ analysis. ornl.govesrf.fr
Future research directions will focus on:
Combining Techniques: Implementing multi-technique approaches, such as coupling operando IR spectroscopy with mass spectrometry, to simultaneously track structural changes in the solid and gas evolution during thermal decomposition. unito.it
High-Resolution Imaging: Using in situ transmission electron microscopy (TEM) with liquid cells to directly visualize the nucleation and growth of this compound nanoparticles from solution.
Synchrotron-Based Methods: Leveraging the high flux and time resolution of synchrotron X-ray sources for techniques like X-ray absorption spectroscopy (XAS) and total scattering with pair distribution function (PDF) analysis to probe the local atomic structure of amorphous or poorly crystalline intermediates formed during synthesis. ornl.gov
These advanced characterization methods will provide an unprecedented level of understanding, enabling a more rational and predictive approach to the synthesis of this compound.
Tailoring Morphology and Nanostructure for Enhanced Functionality
The functionality of a material is not solely determined by its chemical composition but is also profoundly influenced by its morphology, size, and structure at the nanoscale. nih.govnanorh.com this compound serves as a crucial precursor, and controlling its morphology is key to producing final materials, such as yttrium oxide, with desired shapes and enhanced properties. nih.govmdpi.com
Research has shown that synthesis conditions can be precisely tuned to control the final morphology. For instance, using a CO2 carbonization method, needle-like Y2(CO3)3·2H2O crystals (nanoneedles) with lengths of 1–2 µm and widths of 20–30 nm can be reliably produced. nih.govmdpi.com The reaction temperature was identified as a critical parameter; temperatures around 40 °C favored one-dimensional (1D) needle-like growth, while higher temperatures led to two-dimensional growth. nih.gov Similarly, hydrothermal methods have been used to create different structures, from micro-dumbbells to micro-rods, by simply adjusting the molar ratio of the initial reactants. researchgate.net
This ability to tailor the nanostructure is crucial because morphology impacts performance. High-surface-area nanoparticles are desirable for catalytic applications, while 1D structures like nanorods or nanotubes can be beneficial for electronics and sensor applications. nih.govnanorh.com The table below illustrates the relationship between synthesis parameters and the resulting morphology.
| Synthesis Method | Key Parameter(s) | Resulting Morphology | Potential Application of Final Material |
| CO2 Carbonization | Temperature, CO2 Flow Rate nih.gov | Nanoneedles nih.govmdpi.com | High-performance phosphors, catalysts nih.gov |
| Hydrothermal | Reactant Molar Ratio, pH researchgate.netmdpi.com | Micro-rods, Nanorods, Nanoflakes researchgate.netmdpi.com | Optical devices, bio-ceramics mdpi.com |
| Solvothermal | Solvent Composition researchgate.net | Spheres, Platelets researchgate.net | Biological imaging, drug delivery researchgate.net |
Future research will focus on developing more sophisticated models to predict how a combination of synthesis parameters will influence the final nanostructure. This will move the field from empirical observation to rational design of this compound precursors for specific, high-performance applications.
Integration with Hybrid Materials Systems
The true potential of this compound can be amplified by integrating it into hybrid and composite materials. As a precursor, it can be used to embed yttrium-based components into various matrices, creating materials with synergistic or entirely new functionalities.
One area of exploration is in photocatalysis. A patented method describes the preparation of a TiO2/rare earth/HY zeolite photocatalytic material where yttrium carbonate is used as the yttrium source. guidechem.com In this system, the yttrium species, along with other rare earths, are incorporated into a zeolite support impregnated with titanium dioxide to create a robust photocatalyst.
Another emerging application is in the development of functional membranes. Research has demonstrated the immobilization of Y2(CO3)3 nanoparticles onto polymeric membranes. researchgate.net These hybrid membranes can combine the properties of the polymer with the functionality of the nanoparticles, such as for the photocatalytic and adsorptive removal of pollutants from water. researchgate.net
Future research in this domain will likely explore:
Multifunctional Composites: Designing composites where yttrium-based nanoparticles derived from the carbonate precursor provide specific optical (e.g., upconversion luminescence) or magnetic properties within a functional matrix. nanorh.comy2o3.com
Surface Functionalization: Developing methods to functionalize the surface of this compound particles before they are incorporated into a composite, allowing for better interfacial bonding and dispersion within the host material.
Hierarchical Structures: Creating complex, hierarchical structures where yttrium carbonate-derived materials are assembled with other nanomaterials, such as graphene or carbon nanotubes, to create advanced composites for energy storage or electronic applications.
By serving as a versatile building block, this compound is a key enabler for the next generation of advanced hybrid materials.
Environmental Considerations in Synthesis and Application
While yttrium is crucial for modern technology, its extraction and processing are not without environmental consequences. smleo.com The mining of rare earth elements, including yttrium, can be associated with significant environmental challenges, such as the generation of radioactive waste and the pollution of water and soil with acids and heavy metals. smleo.com
Recognizing these challenges, a major future research direction is the development of a more sustainable life cycle for yttrium compounds. This involves two primary strategies:
Sustainable Synthesis: As discussed in section 9.1, shifting towards "green" synthesis pathways is paramount. Methods that use non-toxic, renewable reagents (e.g., plant extracts) or abundant, low-impact chemicals (e.g., CO2) significantly reduce the environmental footprint of producing this compound. mdpi.comnih.gov The CO2 carbonization method, for example, is highlighted for its lack of ammonia nitrogen pollution, a common issue in other chemical precipitation processes. nih.gov
Recycling and Circular Economy: Improving the recycling of yttrium from end-of-life products, such as electronics and phosphors, is essential. smleo.com Although yttrium has a low depletion rate, its current recycling rate from e-waste is less than 1%. smleo.com Developing efficient chemical processes to recover yttrium and re-precipitate it as high-purity this compound would create a circular economy, reducing the demand for primary mining and its associated environmental burdens.
Future research will need to address the techno-economic feasibility of these sustainable practices. This includes life cycle assessments (LCA) of novel synthesis routes to quantify their environmental benefits compared to traditional methods and developing cost-effective technologies for recycling yttrium from complex waste streams.
Q & A
Q. Key factors affecting outcomes :
- pH : Higher pH (>10) favors carbonate formation but may introduce impurities like hydroxides .
- Precursor choice : Nitrate or chloride precursors yield different hydration states (e.g., trihydrate vs. anhydrous forms) .
- Temperature : Elevated temperatures reduce hydration but may compromise crystallinity .
Q. Data Contradiction Example :
- reports both Y₂(CO₃)₃·xH₂O (CAS 38245-39-5) and Y₂(CO₃)₃·3H₂O (CAS 5970-44-5), highlighting the need for precise characterization .
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
Q. Example :
- Yttrium acetate hydrate (CAS 23363-14-6) forms nanoscale carbonates, while nitrate-derived products exhibit microcrystalline structures .
Data Contradiction: How should researchers interpret conflicting reports on the solubility of this compound?
Answer:
Solubility discrepancies stem from:
Q. Methodological resolution :
Advanced: How does thermal decomposition behavior inform applications of this compound in material synthesis?
Answer:
- Decomposition pathway :
Y₂(CO₃)₃·3H₂O → Y₂O₃ + 3CO₂↑ + 3H₂O↑ (above 600°C) . - Application relevance :
Residual porosity from CO₂ release makes it a template for catalytic supports or phosphors .
Critical parameter : Heating rate (<5°C/min) prevents structural collapse during calcination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
